4-Fluorobenzyl-2,3,5,6-d4-amine
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Overview
Description
4-Fluorobenzyl-2,3,5,6-d4-amine is a deuterated derivative of 4-fluorobenzylamine. This compound is characterized by the presence of four deuterium atoms, which replace the hydrogen atoms at positions 2, 3, 5, and 6 on the benzyl ring. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl-2,3,5,6-d4-amine typically involves the deuteration of 4-fluorobenzylamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl-2,3,5,6-d4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzylamine derivatives.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
4-Fluorobenzyl-2,3,5,6-d4-amine is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a labeling agent in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl-2,3,5,6-d4-amine involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: The non-deuterated analog of 4-Fluorobenzyl-2,3,5,6-d4-amine.
4-Chlorobenzylamine: A similar compound with a chlorine atom instead of a fluorine atom.
4-Bromobenzylamine: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and alter its chemical reactivity. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
IUPAC Name |
(2,3,5,6-tetradeuterio-4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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